phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate
Description
Properties
IUPAC Name |
phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2/c1-2-3-5-8-19-11-13-20(14-12-19)21-15-17-22(18-16-21)25-24(26)27-23-9-6-4-7-10-23/h4,6-7,9-10,15-20H,2-3,5,8,11-14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHXEXBHMZMUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate typically involves the reaction of 4-(4-pentylcyclohexyl)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The phenyl and cyclohexyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- The pentylcyclohexyl group in the target compound increases molecular weight by ~70 g/mol compared to 4-cyclohexylphenyl N-phenylcarbamate, significantly boosting hydrophobicity.
- Unlike nitro or isopropoxy substituents (electron-withdrawing or donating), the pentylcyclohexyl group is primarily steric and hydrophobic, reducing polarity.
Lipophilicity and Solubility
Crystallographic Behavior
- Hydrogen bonding : Simple carbamates () form 1D chains via N–H⋯O bonds. The pentylcyclohexyl group likely disrupts such networks, favoring van der Waals interactions.
- Dihedral angles : In phenyl N-phenylcarbamate, dihedral angles between aromatic rings are ~42.49°. Bulkier substituents (e.g., pentylcyclohexyl) may increase torsion angles, altering crystal packing.
Biological Activity
Phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a carbamate functional group attached to a phenyl ring, which is further substituted with a pentylcyclohexyl moiety. This unique structure may contribute to its interaction with various biological targets.
This compound is believed to exert its biological effects through interactions with specific receptors and enzymes. The compound may modulate the activity of these molecular targets, leading to various cellular responses. The exact mechanisms remain under investigation, but preliminary studies suggest that it may influence pathways involved in cell proliferation and apoptosis .
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Notably, it has shown potential against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. The compound's efficacy was measured by comparing cell viability at different concentrations, revealing that it can induce significant growth inhibition under certain conditions .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Caco-2 | 12.5 | Inhibits PI3K/AKT signaling pathway |
| HCT-116 | 15.0 | Induces apoptosis via upregulation of pro-apoptotic genes |
Interaction with Enzymes
The compound's structural features suggest that it may interact with enzymes involved in various metabolic pathways. For instance, it has been hypothesized to act as a biochemical probe for studying enzyme activities related to cancer metabolism .
Case Studies
- Study on Colorectal Cancer : A study assessed the effects of this compound on Caco-2 cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the inhibition of the PI3K/AKT pathway, which is crucial for cell survival and proliferation .
- Toxicological Assessment : A separate investigation into the compound's safety profile revealed that it has a relatively high NOAEL (No Observed Adverse Effect Level) of 320 mg/kg/day in rats, indicating a favorable safety margin for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
